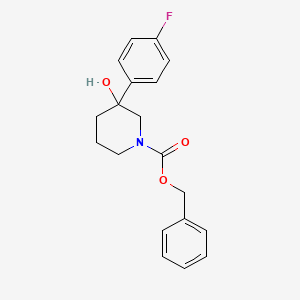

1-Cbz-3-(4-fluorophenyl)piperidin-3-ol

描述

Structure

3D Structure

属性

分子式 |

C19H20FNO3 |

|---|---|

分子量 |

329.4 g/mol |

IUPAC 名称 |

benzyl 3-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C19H20FNO3/c20-17-9-7-16(8-10-17)19(23)11-4-12-21(14-19)18(22)24-13-15-5-2-1-3-6-15/h1-3,5-10,23H,4,11-14H2 |

InChI 键 |

DIKIUHLEDGUGFY-UHFFFAOYSA-N |

规范 SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C3=CC=C(C=C3)F)O |

产品来源 |

United States |

Synthetic Strategies and Methodologies for 1 Cbz 3 4 Fluorophenyl Piperidin 3 Ol

Retrosynthetic Analysis of the 1-Cbz-3-(4-fluorophenyl)piperidin-3-ol Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The core piperidine (B6355638) ring can be conceptually disassembled to identify key starting materials and strategic bond formations. A primary disconnection can be made at the C-N and C-C bonds of the piperidine ring, suggesting a cyclization strategy. This approach often involves the formation of the piperidine ring from an acyclic precursor containing the necessary functional groups. Another key disconnection involves the bond between the piperidinyl carbon and the hydroxyl group, as well as the bond to the 4-fluorophenyl group. This suggests a synthetic route starting from a pre-formed piperidine ring, with subsequent introduction of the hydroxyl and aryl moieties. A common strategy involves the use of a piperidinone precursor, which can undergo nucleophilic addition of a 4-fluorophenyl organometallic reagent.

Development of Novel Synthetic Routes to this compound

The demand for efficient and scalable syntheses of this compound has driven the development of several novel synthetic routes. These methods aim to improve upon traditional approaches by offering higher yields, greater stereocontrol, and more environmentally benign conditions.

Stereoselective Approaches for the Synthesis of this compound and its Diastereomers

The stereochemistry at the C3 position of the piperidine ring is crucial for the biological activity of many downstream products. Consequently, significant effort has been dedicated to developing stereoselective syntheses of this compound. One notable approach involves the use of chiral auxiliaries to control the stereochemical outcome of key reactions. For instance, the Sharpless epoxidation has been employed to create enantiomerically pure epoxides, which can then be opened to form the desired diol precursors with high stereoselectivity. Another strategy relies on the diastereoselective reduction of a ketone precursor, 1-Cbz-3-(4-fluorophenyl)-3-oxopiperidine, using various reducing agents to favor the formation of one diastereomer over the other.

Application of Catalytic Methods in the Synthesis of this compound

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. In the synthesis of this compound, various catalysts have been employed to facilitate key transformations. For instance, transition metal catalysts are often used in cross-coupling reactions to form the carbon-carbon bond between the piperidine ring and the 4-fluorophenyl group. Organocatalysis has also emerged as a powerful tool, with chiral catalysts being used to induce enantioselectivity in reactions such as aldol (B89426) additions and Michael additions, which can be part of the synthetic sequence leading to the target molecule.

Optimization of Reaction Conditions and Yields for Academic Synthesis of this compound

The optimization of reaction conditions is a critical aspect of developing a practical and efficient synthesis. Researchers have systematically investigated various parameters, including solvent, temperature, reaction time, and the nature of reagents and catalysts, to maximize the yield and purity of this compound. The choice of base and solvent system, for example, can significantly influence the outcome of alkylation and cyclization reactions. The careful selection of these parameters is essential for achieving reproducible and high-yielding syntheses in an academic research setting.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |

| Solvent | Dichloromethane | Tetrahydrofuran | Toluene (B28343) | Variable |

| Temperature (°C) | 0 | 25 (Room Temp) | 70 | Variable |

| Base | Triethylamine | Potassium Carbonate | Sodium Hydride | Variable |

| Reaction Time (h) | 4 | 12 | 24 | Variable |

Purification Techniques and Strategies for High-Purity this compound in Research Settings

Obtaining high-purity this compound is essential for its use in further synthetic transformations and biological assays. A variety of purification techniques are employed in research settings to achieve the desired level of purity. Column chromatography is a widely used method for separating the target compound from unreacted starting materials, byproducts, and other impurities. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical for achieving good separation. Recrystallization is another effective technique for purifying solid compounds. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of high-purity crystals. The selection of an appropriate recrystallization solvent or solvent mixture is key to obtaining a high recovery of the purified product.

| Technique | Stationary Phase/Solvent | Key Separation Principle |

| Column Chromatography | Silica Gel | Differential adsorption of components |

| Recrystallization | Ethanol/Water | Differential solubility at different temperatures |

| Preparative HPLC | C18 | Differential partitioning between mobile and stationary phases |

Advanced Structural Elucidation and Conformational Analysis of 1 Cbz 3 4 Fluorophenyl Piperidin 3 Ol

Application of High-Resolution Spectroscopic Techniques for Structural Confirmation and Stereochemical Assignment

High-resolution spectroscopic methods are indispensable for the unambiguous structural determination of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), and vibrational spectroscopy (FT-IR, Raman) provide detailed information about the molecular framework, functional groups, and three-dimensional arrangement of atoms.

Advanced NMR spectroscopy, particularly two-dimensional (2D) techniques, is a powerful tool for elucidating the complex structure and stereochemistry of molecules like 1-Cbz-3-(4-fluorophenyl)piperidin-3-ol. While specific spectra for the title compound are not published, the expected correlations can be inferred from the analysis of similar piperidine (B6355638) derivatives.

Expected ¹H and ¹³C NMR Spectral Features: The ¹H NMR spectrum would exhibit distinct signals for the aromatic protons of the 4-fluorophenyl and benzyl (B1604629) groups, as well as the aliphatic protons of the piperidine ring. The presence of the chiral center at C3 would render the geminal protons on the adjacent methylene (B1212753) groups (C2, C4, and C5) diastereotopic, leading to more complex splitting patterns. The ¹³C NMR spectrum would show characteristic signals for the carbonyl group of the carbamate (B1207046), the aromatic carbons, and the aliphatic carbons of the piperidine ring.

2D NMR Techniques for Structural Connectivity:

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the piperidine ring and the side chains. For instance, cross-peaks would be expected between the protons on adjacent carbons of the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and their attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) for Stereochemical and Conformational Insights: NOESY experiments are instrumental in determining the through-space proximity of protons, which provides critical information about the molecule's stereochemistry and preferred conformation. For this compound, the piperidine ring is expected to adopt a chair conformation. The relative orientation of the substituents (4-fluorophenyl and hydroxyl groups at C3) can be investigated using NOESY. For instance, in a chair conformation, spatial correlations between axial and equatorial protons on different carbons can be observed. The presence or absence of NOE cross-peaks between the protons of the 4-fluorophenyl group and specific protons on the piperidine ring would help to define its orientation relative to the ring.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (Expected) |

| C=O (Cbz) | - | ~155 | HMBC to benzyl CH₂ |

| CH₂ (benzyl) | ~5.1 | ~67 | COSY to aromatic protons (benzyl); HMBC to C=O |

| Aromatic C-H (benzyl) | ~7.3 | ~127-136 | COSY within the aromatic ring |

| C-F (fluorophenyl) | - | ~160-165 (¹JCF) | HMBC from ortho protons |

| Aromatic C-H (fluorophenyl) | ~7.0-7.4 | ~115-130 | COSY within the aromatic ring |

| C3 | - | ~70-75 | HMBC from piperidine protons |

| OH | Variable | - | - |

| Piperidine CH₂ | ~1.5-4.0 | ~30-60 | COSY between adjacent CH₂ groups; HSQC to respective carbons |

X-ray Crystallographic Analysis of this compound: Insights into Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. Although a crystal structure for this compound is not publicly available, analysis of related structures allows for a predictive description of its likely solid-state conformation and intermolecular interactions.

Solid-State Conformation: In the crystalline state, the piperidine ring of this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. The substituents on the piperidine ring will occupy either axial or equatorial positions to minimize steric strain. The bulky Cbz group on the nitrogen atom is likely to influence the ring conformation. The relative orientation of the 4-fluorophenyl and hydroxyl groups at the C3 position will be a key feature of the crystal structure.

Interactive Data Table: Predicted Crystallographic Parameters and Intermolecular Interactions for this compound (based on analogues)

| Parameter | Predicted Value/Feature | Significance |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar size and complexity. |

| Space Group | P2₁/c or similar | Common centrosymmetric space group. |

| Piperidine Ring Conformation | Chair | Minimizes torsional and steric strain. |

| Dominant Intermolecular Interactions | O-H···O hydrogen bonds | Strong interactions influencing crystal packing. |

| N-H···O hydrogen bonds (if deprotected) | Not applicable for Cbz-protected nitrogen. | |

| C=O···H hydrogen bonds | Carbonyl group as a hydrogen bond acceptor. | |

| π-π stacking | Between aromatic rings, contributing to stability. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Information in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state.

Functional Group Analysis: The FT-IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

O-H Stretch: A broad band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, would confirm the presence of the hydroxyl group. The broadness is indicative of hydrogen bonding.

C=O Stretch: A strong absorption band in the FT-IR spectrum around 1680-1700 cm⁻¹ would be characteristic of the carbonyl group in the Cbz protecting group.

C-N Stretch: Vibrations associated with the C-N bonds of the piperidine ring and the carbamate would appear in the fingerprint region (typically 1000-1300 cm⁻¹).

C-F Stretch: A strong band in the FT-IR spectrum, usually in the range of 1000-1400 cm⁻¹, would be indicative of the C-F bond in the 4-fluorophenyl group.

Aromatic C-H and C=C Stretches: Multiple sharp bands would be observed in the regions of 3000-3100 cm⁻¹ (C-H) and 1400-1600 cm⁻¹ (C=C) for the aromatic rings.

Aliphatic C-H Stretches: Bands corresponding to the C-H stretching vibrations of the piperidine ring would be present in the 2850-3000 cm⁻¹ region.

Interactive Data Table: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Intensity |

| O-H Stretch (H-bonded) | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=O Stretch (carbamate) | 1680-1700 | Medium |

| Aromatic C=C Bending | 1400-1600 | Strong |

| C-F Stretch | 1000-1400 | Medium |

| C-N Stretch | 1000-1300 | Medium |

Chemical Reactivity and Derivatization Studies of 1 Cbz 3 4 Fluorophenyl Piperidin 3 Ol

Transformations Involving the Cbz-Protected Piperidine (B6355638) Nitrogen in 1-Cbz-3-(4-fluorophenyl)piperidin-3-ol

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under a range of conditions and its susceptibility to removal under specific, mild protocols. total-synthesis.com The primary transformation involving the Cbz-protected nitrogen in this compound is its deprotection to liberate the secondary piperidine nitrogen. This unmasking is crucial for subsequent functionalization, such as N-alkylation, N-acylation, or arylation, to generate diverse derivatives.

The most common and efficient method for Cbz group removal is catalytic hydrogenolysis. total-synthesis.com This reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). organic-chemistry.org The process is clean, often quantitative, and yields the deprotected amine, toluene (B28343), and carbon dioxide as byproducts. total-synthesis.com An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor like ammonium (B1175870) formate (B1220265) or triethylsilane in the presence of the catalyst. sciencemadness.org

Acid-mediated deprotection offers a metal-free alternative to hydrogenolysis. tdcommons.org Reagents such as strong acids (HBr in acetic acid) or Lewis acids can effectively cleave the Cbz group. organic-chemistry.org For instance, aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to deprotect N-Cbz groups efficiently, offering good functional group tolerance. organic-chemistry.org Other methods, such as using low-carbon alcohols like methanol (B129727) or ethanol, have been reported for deprotecting Cbz-protected heterocyclic amines. eurekaselect.com

Once deprotected to yield 3-(4-fluorophenyl)piperidin-3-ol, the resulting secondary amine is a versatile nucleophile. It can readily participate in reactions such as reductive amination, Michael additions, or serve as a nucleophile in substitution reactions to form a wide array of derivatives with potential applications in medicinal chemistry.

| Transformation | Reagents and Conditions | Product | Ref. |

| Cbz Deprotection | |||

| Catalytic Hydrogenolysis | H₂, Pd/C, in MeOH or EtOH | 3-(4-fluorophenyl)piperidin-3-ol | total-synthesis.comorganic-chemistry.org |

| Transfer Hydrogenolysis | Ammonium formate, Pd/C, in MeOH | 3-(4-fluorophenyl)piperidin-3-ol | sciencemadness.org |

| Acid-Mediated Cleavage | HBr in Acetic Acid | 3-(4-fluorophenyl)piperidin-3-ol | tdcommons.org |

| Lewis Acid Cleavage | AlCl₃ in HFIP | 3-(4-fluorophenyl)piperidin-3-ol | organic-chemistry.org |

| N-Functionalization | |||

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | 1-Alkyl-3-(4-fluorophenyl)piperidin-3-ol | - |

| N-Acylation | Acyl chloride or Anhydride, Base | 1-Acyl-3-(4-fluorophenyl)piperidin-3-ol | - |

Reactions at the Tertiary Hydroxyl Group of this compound (e.g., Esterification, Etherification, Oxidation)

The tertiary hydroxyl group at the C-3 position of the piperidine ring is a key functional handle, but its reactivity is significantly influenced by steric hindrance.

Esterification and Etherification: Direct esterification or etherification of the tertiary alcohol is challenging due to steric hindrance, which impedes the approach of reagents to the hydroxyl group. pearson.com However, these transformations can be achieved under specific conditions. Esterification, to form the corresponding ester, would typically require reaction with a highly reactive acylating agent, such as an acid chloride or anhydride, in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. For etherification, the hydroxyl group would first need to be deprotonated with a strong base (e.g., sodium hydride) to form the alkoxide, which could then react with an alkyl halide (Williamson ether synthesis). Due to the steric congestion, these reactions may require elevated temperatures and extended reaction times.

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon. libretexts.org Attempted oxidation with common oxidizing agents (e.g., those based on chromium or manganese) typically results in no reaction or requires harsh conditions that lead to the cleavage of carbon-carbon bonds. Specialized reagents might effect oxidation, but this is not a common transformation for this type of substrate. Dehydration to form an alkene is a more common acid-catalyzed reaction for tertiary alcohols, which would yield a tetrahydropyridine (B1245486) derivative. nih.gov

Reactivity and Functionalization of the 4-Fluorophenyl Moiety in this compound

The 4-fluorophenyl group is generally a stable aromatic moiety. The primary avenue for its functionalization is through nucleophilic aromatic substitution (SNAr) of the fluorine atom. researchgate.net In a typical SNAr reaction, the rate of substitution for halogens follows the order F > Cl > Br > I, as fluorine's high electronegativity strongly polarizes the carbon-halogen bond, making the carbon atom highly electrophilic. nih.gov

However, the SNAr reaction is significantly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.net In the case of the 4-fluorophenyl moiety in the title compound, there are no such activating groups on the ring. Consequently, displacing the fluorine atom with a nucleophile (e.g., an amine, alkoxide, or thiol) would be difficult and likely require forcing conditions, such as high temperatures, strong bases, and polar aprotic solvents. rsc.org While late-stage fluorination followed by SNAr is a known strategy for functionalizing complex molecules, the non-activated nature of this specific aryl fluoride (B91410) makes it a less reactive handle compared to other sites on the molecule. nih.govacs.org The main contribution of the fluorophenyl group is more likely related to modulating the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. nih.gov

Utility of this compound as a Versatile Chiral Building Block in Complex Molecule Synthesis

The 3-aryl-piperidine framework is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The specific trans-3,4-disubstituted piperidine core related to the title compound is of particular importance as it forms the central structure of the selective serotonin (B10506) reuptake inhibitor (SSRI) drug, paroxetine (B1678475). nih.govresearchgate.net

Although direct synthetic applications starting from this compound are not extensively documented, its structure makes it an exceptionally valuable chiral building block for the synthesis of paroxetine analogues and other potential therapeutic agents. nih.govresearchgate.net The synthesis of paroxetine often involves intermediates such as trans-4-(4'-fluorophenyl)-3-hydroxymethyl-piperidine. google.com The 3-hydroxy-3-(4-fluorophenyl)piperidine core of the title compound can be considered a close analogue or a precursor to such key intermediates.

By leveraging the three points of diversity—the nitrogen, the hydroxyl group, and the aromatic ring—this compound can serve as a starting point for generating libraries of complex molecules. For example, after Cbz deprotection, the nitrogen can be derivatized, while the hydroxyl group could be used to introduce other functionalities via substitution or elimination/addition sequences. This versatility makes it a highly attractive scaffold for exploring structure-activity relationships in drug discovery programs.

Mechanistic Investigations of Key Reactions Involving this compound

While specific mechanistic studies on this compound are not prominent in the literature, the mechanisms of its key potential reactions are well-established in organic chemistry.

Mechanism of Cbz Deprotection:

Catalytic Hydrogenolysis: The mechanism involves the heterogeneous catalyst, typically Pd/C. The process is believed to begin with the oxidative addition of the benzyl (B1604629) C-O bond to the palladium surface. The adsorbed species then reacts with hydrogen atoms on the catalyst surface, leading to the cleavage of the bond and the formation of toluene and a carbamic acid intermediate. This carbamic acid is unstable and spontaneously decarboxylates to yield the free piperidine amine and CO₂. total-synthesis.com

Acid-Mediated Deprotection: Under strong acidic conditions (e.g., HBr), the mechanism likely involves protonation of the carbamate (B1207046) oxygen, followed by nucleophilic attack by the bromide ion at the benzylic carbon (an SN2-type displacement) or the formation of a benzyl cation (an SN1-type process), which is subsequently trapped. Both pathways result in the formation of the unstable carbamic acid, which then decarboxylates. tdcommons.org

Mechanism of Nucleophilic Aromatic Substitution (SNAr): Should the 4-fluorophenyl ring undergo SNAr, the mechanism would proceed via a two-step addition-elimination pathway. A nucleophile would attack the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. nih.gov

Computational and Theoretical Investigations of 1 Cbz 3 4 Fluorophenyl Piperidin 3 Ol

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals of 1-Cbz-3-(4-fluorophenyl)piperidin-3-ol

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For this compound, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, can elucidate its electronic structure and chemical reactivity. researchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. ekb.eg A smaller gap suggests that the molecule is more polarizable and more reactive. For similar aryl-substituted piperidine (B6355638) and piperazine (B1678402) derivatives, DFT calculations have been used to determine these frontier orbitals, providing information on charge transfer within the molecule. researchgate.net

Furthermore, DFT is employed to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For a molecule like this compound, the oxygen atoms of the carbonyl and hydroxyl groups, as well as the fluorine atom, are expected to be regions of negative potential, susceptible to electrophilic attack. In contrast, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit positive potential. researchgate.net

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can also be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

Table 1: Representative Electronic Properties Calculated via DFT for a Substituted Piperidine Analog

| Parameter | Description | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.3 eV |

| Electronegativity (χ) | Measure of an atom's ability to attract bonding electrons | 3.85 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 eV |

| Global Softness (S) | Reciprocal of chemical hardness | 0.38 eV⁻¹ |

Note: The values in this table are illustrative and based on DFT calculations for structurally related piperidine/piperazine derivatives. researchgate.net

Conformational Analysis of this compound via Molecular Mechanics and Quantum Chemical Methods

The flexibility of the piperidine ring means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. This is typically achieved using a combination of molecular mechanics (MM) for initial broad screening and more accurate quantum chemical methods like DFT for refining energies.

The piperidine ring generally adopts a chair conformation to minimize steric and torsional strain. However, boat and twist-boat conformations are also possible and may act as transition states or even stable minima in substituted systems. For 1-phenylpiperidin-4-one, a related compound, computational studies have shown the co-existence of chair-equatorial, chair-axial, and twist conformers in the gas phase. osti.gov

For this compound, the primary conformational questions involve:

The orientation of the 4-fluorophenyl group at the C3 position (axial or equatorial).

The orientation of the hydroxyl group at the C3 position (axial or equatorial).

The conformation of the N-Cbz protecting group.

Quantum chemical calculations are used to determine the relative energies of different possible conformers. By scanning the potential energy surface (PES) through systematic rotation of key dihedral angles, local and global energy minima corresponding to stable conformers can be identified. Studies on similar piperidine derivatives have successfully identified multiple stable conformers and calculated their relative energies. researchgate.net

The environment plays a crucial role in conformational preference. Calculations can be performed for the gas phase (isolated molecule) and in solution, using implicit solvent models like the Polarizable Continuum Model (PCM). The solvent can stabilize certain conformers over others, particularly those with larger dipole moments. For many organic molecules, a significant shift in the conformational landscape is observed when moving from the gas phase to an aqueous solution. mdpi.com For this compound, intramolecular hydrogen bonding between the hydroxyl group and the carbamate (B1207046) oxygen could influence the conformational preference, potentially stabilizing a conformer that might not be the most stable in the absence of this interaction.

Table 2: Hypothetical Relative Energies of Conformers for this compound

| Conformer Description (Groups at C3) | Gas Phase Relative Energy (kcal/mol) | Solution (Water) Relative Energy (kcal/mol) |

| Fluorophenyl (Eq), OH (Ax) | 0.00 (Reference) | 0.00 (Reference) |

| Fluorophenyl (Ax), OH (Eq) | 1.5 | 1.2 |

| Fluorophenyl (Eq), OH (Eq) | 2.1 | 2.5 |

| Fluorophenyl (Ax), OH (Ax) | 4.0 | 3.8 |

Note: This table is illustrative, presenting a plausible energy landscape for the target molecule based on general principles of conformational analysis of substituted piperidines.

Prediction of Spectroscopic Parameters for this compound via Computational Chemistry

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, including NMR, IR, and Raman spectra. By calculating these parameters for a proposed structure, they can be compared with experimental results to confirm the molecular structure and its conformation. researchgate.net

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is used to calculate nuclear magnetic shielding tensors, which are then converted to chemical shifts. mdpi.com This allows for the assignment of ¹H and ¹³C NMR signals to specific atoms within the molecule. The accuracy of these predictions can be high, especially when a scaling factor derived from correlating experimental and calculated data for known compounds is applied. mdpi.com

Vibrational frequencies (IR and Raman) can be calculated using harmonic or anharmonic approximations. mdpi.comrsc.org These calculations help in assigning experimental absorption bands to specific molecular vibrations, such as C=O stretching of the carbamate, O-H stretching of the alcohol, C-F stretching of the fluorophenyl group, and various C-H and C-N vibrations of the piperidine ring. researchgate.net Comparing calculated and experimental spectra can provide evidence for the presence of specific conformers or intermolecular interactions like hydrogen bonding. rsc.org

Table 3: Predicted vs. Experimental Spectroscopic Data for an Analogous N-Substituted Piperidine

| Spectroscopic Parameter | Calculated Value | Experimental Value | Assignment |

| ¹³C NMR Chemical Shift (ppm) | 206.1 | 205.5 | C=O (Piperidinone) |

| ¹³C NMR Chemical Shift (ppm) | 65.8 | 66.3 | C-2 (Piperidine) |

| IR Frequency (cm⁻¹) | 1715 | 1712 | C=O Stretch |

| IR Frequency (cm⁻¹) | 3310 | 3305 | N-H Stretch |

Note: Data adapted from a study on 3-allyl-2,6-diaryl piperidin-4-ones. researchgate.net This illustrates the typical agreement between calculated and experimental values.

Molecular Dynamics Simulations to Explore the Dynamic Behavior and Interactions of this compound

While quantum mechanics methods are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., solvent or a biological receptor).

For this compound, MD simulations can be used to:

Explore conformational transitions and determine the free energy landscape.

Analyze the stability of intramolecular hydrogen bonds.

Study its interaction with solvent molecules, providing insights into solvation and solubility.

Simulate its binding to a biological target, such as a protein, to understand the binding mode, stability of the complex, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). researchgate.netnih.gov

MD simulations on similar piperidine derivatives have been used to calculate binding free energies to protein targets and to rationalize the observed binding affinities. researchgate.net These simulations provide a dynamic picture that complements the static view from molecular docking.

Theoretical Studies on Reaction Pathways and Transition States for Derivatives of this compound

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms, energetics, and the structures of transient species like transition states. For derivatives of this compound, theoretical studies can explore various potential reactions, such as nucleophilic substitution at the hydroxyl group or modifications to the Cbz protecting group.

Using DFT, the potential energy surface of a reaction can be mapped out to identify the minimum energy pathway from reactants to products. This involves locating the transition state structure and calculating the activation energy barrier, which determines the reaction rate. chemrxiv.org Such studies are crucial for understanding reaction selectivity (chemo-, regio-, and stereoselectivity) and for optimizing reaction conditions. For example, DFT calculations have been successfully used to investigate the mechanisms of cycloaddition reactions to form heterocyclic compounds, correctly predicting the preferred reaction pathway. chemrxiv.org These methods could be applied to understand the synthesis or further derivatization of this compound.

Broader Implications and Future Research Directions in the Study of 1 Cbz 3 4 Fluorophenyl Piperidin 3 Ol

Potential for Integration of 1-Cbz-3-(4-fluorophenyl)piperidin-3-ol in the Design of Novel Synthetic Methodologies

The inherent functionalities of this compound make it an ideal candidate for the development of novel synthetic strategies. The tertiary alcohol can act as a directing group or a nucleophile, while the Cbz-protected nitrogen offers a stable yet readily cleavable handle for further functionalization. The fluorophenyl group can influence the electronic properties of the molecule and serve as a site for cross-coupling reactions.

Potential Synthetic Applications:

| Synthetic Transformation | Role of this compound | Potential Outcome |

| Asymmetric Catalysis | Chiral ligand precursor after derivatization | Enantioselective synthesis of complex molecules |

| C-H Activation | Directing group for regioselective functionalization | Efficient construction of polysubstituted piperidines |

| Ring-Opening/Rearrangement | Substrate for novel skeletal diversification | Access to unique heterocyclic frameworks |

| Multi-component Reactions | Versatile building block | Rapid assembly of complex molecular architectures |

The development of synthetic methods utilizing this piperidinol derivative could lead to more efficient and stereoselective routes to valuable chemical entities.

Exploration of Analogues of this compound with Tuned Chemical Reactivity and Stereocontrol

Systematic modification of the this compound structure can provide a library of analogues with fine-tuned properties. Alterations to the aryl group, the nitrogen protecting group, and the stereochemistry of the hydroxyl and aryl substituents can profoundly impact the molecule's reactivity and its utility in stereocontrolled synthesis.

Table of Potential Analogues and Their Tuned Properties:

| Modification | Potential Effect on Reactivity | Potential Application |

| Substitution on the phenyl ring (e.g., electron-donating or -withdrawing groups) | Modulated electronic properties for cross-coupling or nucleophilic aromatic substitution | Synthesis of diverse biaryl-containing piperidines |

| Replacement of the Cbz group with other protecting groups (e.g., Boc, Fmoc) | Altered stability and deprotection conditions | Orthogonal synthesis strategies |

| Inversion of stereocenters at C3 | Access to diastereomeric products with different biological activities or catalytic properties | Asymmetric synthesis and medicinal chemistry |

| Replacement of the 4-fluorophenyl group with other aryl or alkyl groups | Varied steric and electronic profiles | Probing structure-activity relationships |

The synthesis and study of these analogues are crucial for understanding the structure-property relationships of this class of compounds and for expanding their synthetic utility. syrris.combldpharm.com

Advanced Materials Science Applications Derived from this compound Scaffolds (e.g., Polymers, Catalysts)

The rigid piperidine (B6355638) core and the presence of multiple functionalization points make this compound a compelling building block for the creation of advanced materials. syrris.com

Potential Materials Science Applications:

Polymers: Incorporation of the piperidinol moiety into polymer backbones could lead to materials with unique thermal, optical, or mechanical properties. The fluorophenyl group, in particular, can enhance thermal stability and hydrophobicity.

Catalysts: Derivatization of the hydroxyl group or the aromatic ring could allow for the immobilization of catalytic species, leading to the development of novel heterogeneous catalysts for a range of organic transformations. The chiral nature of the scaffold could also be exploited for asymmetric catalysis.

Bioactive Films: Piperidine-containing compounds have been investigated for their potential in creating bioactive films for applications such as drug delivery and antimicrobial coatings. syrris.com The specific substitutions on this compound could be tuned to optimize these properties.

Further research into the polymerization and catalyst development based on this scaffold could unlock new frontiers in materials science. syrris.combldpharm.com

Unexplored Synthetic Transformations and Derivatizations of this compound

Beyond its use as a synthetic intermediate, the inherent reactivity of this compound itself presents numerous opportunities for exploration. Many potential transformations of this molecule remain uninvestigated.

Table of Unexplored Reactions:

| Reaction Type | Potential Reagents/Conditions | Expected Product Class |

| Dehydrative Rearrangements | Acidic or Lewis acidic conditions | Substituted tetrahydropyridines or other rearranged heterocycles |

| Oxidative Cleavage | Strong oxidizing agents (e.g., KMnO4, O3) | Functionalized amino acids or keto-amides |

| Radical Reactions | Radical initiators and trapping agents | Novel C-C or C-heteroatom bond formations |

| Photochemical Transformations | UV irradiation in the presence of photosensitizers | Isomeric products or novel ring systems |

Investigating these and other novel transformations will not only expand the chemical space accessible from this starting material but could also lead to the discovery of unexpected and valuable chemical reactivity.

Development of Automated Synthesis and Flow Chemistry Techniques for the this compound Scaffold

The principles of automated synthesis and flow chemistry offer significant advantages in terms of efficiency, reproducibility, and safety for the synthesis and derivatization of complex molecules like this compound.

The development of a continuous flow process for the synthesis of the piperidinol scaffold would enable rapid production and facile optimization of reaction conditions. Furthermore, an automated platform could be employed to generate a library of analogues by systematically varying the starting materials and reagents. This approach would accelerate the exploration of the chemical space around this scaffold and facilitate the discovery of new compounds with desired properties. The integration of online analytics would allow for real-time monitoring and optimization, further enhancing the efficiency of the synthetic process.

Advantages of Applying Flow Chemistry:

Enhanced Safety: Better control over reaction temperature and pressure, especially for potentially hazardous reactions.

Improved Reproducibility: Consistent product quality due to precise control of reaction parameters.

Scalability: Seamless transition from laboratory-scale synthesis to larger-scale production.

Rapid Optimization: High-throughput screening of reaction conditions to quickly identify optimal parameters.

The application of these modern synthetic technologies to the this compound scaffold represents a significant opportunity to accelerate research and development in this area.

常见问题

Basic Research Questions

Q. What are optimized synthetic strategies for introducing the Cbz (carbobenzyloxy) protecting group in 1-Cbz-3-(4-fluorophenyl)piperidin-3-ol?

- Methodology : Utilize tert-butoxycarbonyl (Boc) protection as a reference for amine protection, followed by selective deprotection and Cbz group introduction via carbamate formation. For example, tert-butoxycarbonyl intermediates (e.g., in ) can guide orthogonal protection strategies to avoid side reactions. Catalytic hydrogenation or acidic conditions (e.g., HCl/dioxane) are typical for Boc removal, while benzyl chloroformate is used for Cbz installation under basic conditions (e.g., NaHCO₃) .

Q. Which spectroscopic techniques are critical for characterizing the stereochemistry and purity of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm regiochemistry and fluorophenyl substitution patterns (e.g., coupling constants for axial/equatorial hydroxyl groups in piperidine derivatives, as in ).

- X-ray crystallography : Use SHELX programs (e.g., SHELXL/SHELXS) for resolving ambiguous stereochemistry, particularly for chiral centers at the piperidine-3-ol position (see for refinement protocols) .

- HPLC-MS : Validate purity and detect regioisomeric byproducts using reverse-phase chromatography with mass detection.

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

- Methodology : Conduct kinetic studies under varying temperatures and solvents. For example, low-temperature (-78°C) lithiation of piperidine intermediates (as in ) reduces epimerization. Chiral stationary phase HPLC can monitor enantiomeric excess (ee) to validate retention of stereochemical integrity .

Advanced Research Questions

Q. How can QSAR models and molecular docking predict the bioactivity of this compound against therapeutic targets?

- Methodology :

- QSAR : Train models using descriptors like logP, polar surface area, and fluorine substituent effects (see for 4-fluorophenyl derivatives in kinase inhibition). Validate with leave-one-out cross-validation (LOO-CV) and external test sets.

- Molecular docking : Dock the compound into Plk1 or sphingosine kinase 1 (SK1) active sites (e.g., PDB IDs from and ). Use AutoDock Vina with flexible side chains to assess binding affinities and hydrogen-bonding interactions with the hydroxyl and Cbz groups .

Q. What experimental approaches resolve discrepancies in enzymatic assay data for this compound?

- Methodology :

- Selectivity profiling : Compare IC₅₀ values against SK1 and SK2 isoforms (e.g., as in ) using radiolabeled sphingosine. Structural analogs with 3-hydroxypiperidine show SK1 selectivity due to steric constraints in SK2.

- Crystallographic validation : Co-crystallize the compound with SK1 to confirm binding mode and identify off-target interactions (e.g., piperidine ring positioning relative to catalytic residues) .

Q. How do structural modifications at the 4-fluorophenyl or Cbz group alter metabolic stability?

- Methodology :

- In vitro metabolism : Incubate derivatives with liver microsomes and analyze via LC-MS/MS to identify oxidative metabolites (e.g., defluorination or Cbz cleavage).

- Pharmacokinetic modeling : Use in silico tools (e.g., SwissADME) to predict CYP450 interactions, guided by fluorophenyl metabolic pathways in .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity assays?

- Methodology : Fit sigmoidal curves using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests to compare efficacy across derivatives (e.g., as in for anticonvulsant activity) .

Q. How can high-throughput crystallography pipelines improve structural determination of analogs?

- Methodology : Implement SHELXC/D/E in automated workflows ( ) for rapid phase determination. Use synchrotron radiation for small crystals (<0.1 mm) and twinned data refinement with SHELXL .

Tables for Key Data

| Property | Analytical Method | Reference |

|---|---|---|

| Stereochemical purity | Chiral HPLC (Chiralpak AD-H) | |

| Enzymatic IC₅₀ (SK1) | Radiolabeled substrate assay | |

| Metabolic stability (t₁/₂) | Liver microsome incubation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。